
1,1,1,2-Tetrachloroethane
Overview
Description
1,1,1,2-Tetrachloroethane is a chlorinated hydrocarbon with the chemical formula C₂H₂Cl₄. It is a colorless liquid with a sweet, chloroform-like odor. This compound is used as a solvent and in the production of wood stains and varnishes. It is an isomer of 1,1,2,2-tetrachloroethane .
Preparation Methods
1,1,1,2-Tetrachloroethane can be synthesized through several methods:
Addition Reaction of Acetylene with Chlorine: This method involves a two-step addition reaction of acetylene with chlorine, which primarily produces 1,1,2,2-tetrachloroethane.
Chlorination of 1,1,2-Trichloroethane: This method involves the direct chlorination of 1,1,2-trichloroethane, resulting in the formation of this compound.
Chemical Reactions Analysis
Thermal and Photolytic Decomposition
Exposure to heat (>130°C) or UV light induces decomposition into toxic gases:
Key Data :
-
Decomposition accelerates in the presence of air or moisture .
-
Reaction with alkali metals (e.g., Na, K) produces explosive chloroacetylene .
Reductive Dechlorination
Under anaerobic conditions, NADPH-dependent microsomal enzymes in rat liver catalyze reductive metabolism:
Metabolite Ratios :
Hydrolysis and Environmental Degradation
In aqueous environments, hydrolysis occurs via nucleophilic substitution:
Hydrolysis Kinetics :
Condition | Half-Life | Reference |
---|---|---|
Neutral (pH 7) | 54 days | |
Alkaline (pH 9) | 6.6 hours |
Oxidative Reactions
This compound reacts with strong oxidizers (e.g., Cl₂, O₃):
Key Findings :
-
Oxidative breakdown in the atmosphere involves hydroxyl radicals (OH- ), with a rate constant of .
-
Stratospheric photolysis contributes to chlorine radical formation, potentially depleting ozone .
Reactivity with Bases and Metals
-
Alkali Hydroxides :
Violent reactions yield dichloroacetylene: -
Powdered Metals :
Exothermic reactions with Al or Zn produce chlorinated hydrocarbons and hydrogen gas .
Stability and Byproduct Formation
This compound isomerizes to 1,1,2,2-tetrachloroethane under catalytic conditions (e.g., FeCl₃) . Impurities in industrial trichloroethylene and tetrachloroethylene often include this compound .
Scientific Research Applications
Industrial Applications
- Solvent Use : Historically, TCE was widely employed as a solvent in various applications including:
- Chemical Intermediate : Currently, TCE serves primarily as an intermediate in the synthesis of:
- Laboratory Applications : In laboratory settings, TCE has been utilized for:
Toxicological Studies and Safety
The use of TCE has raised concerns regarding its toxicity and potential carcinogenic effects. Various studies have documented its impact on biological systems:
- Genotoxicity : Research indicates that TCE can bind covalently to DNA and induce mutations in laboratory animals. For instance, studies have shown increased incidences of hepatocellular adenomas in mice exposed to TCE .
- Metabolic Pathways : The metabolism of TCE involves conversion to trichloroacetic acid among other metabolites. This metabolic pathway is crucial for understanding its toxicological profile .
Case Study 1: Industrial Exposure
In an industrial setting where TCE was used extensively for metal degreasing, workers reported symptoms consistent with solvent exposure. A study conducted on these workers highlighted elevated levels of liver enzymes indicating potential hepatic damage due to chronic exposure to TCE .
Case Study 2: Laboratory Research
A laboratory study aimed at understanding the effects of TCE on cellular transformation utilized BALB/c 3T3 cells. The results indicated that TCE could induce cell transformation in vitro, suggesting potential carcinogenic properties under specific conditions .
Data Summary Table
Application | Description |
---|---|
Solvent | Used for degreasing metals and paint removal |
Chemical Intermediate | Precursor for trichloroethylene and tetrachloroethylene |
Laboratory Use | Employed in crystallography and biological research |
Toxicological Effects | Induces mutations and potential carcinogenicity in animal models |
Mechanism of Action
The mechanism of action of 1,1,1,2-tetrachloroethane involves its interaction with various molecular targets and pathways. It can be rapidly and extensively absorbed through oral and inhalation exposure. Once absorbed, it can cause nausea, dizziness, and liver damage. The exact molecular targets and pathways involved in its toxic effects are still being studied .
Comparison with Similar Compounds
1,1,1,2-Tetrachloroethane can be compared with other similar compounds, such as:
1,1,2,2-Tetrachloroethane: This isomer has a different arrangement of chlorine atoms and exhibits different chemical properties.
Trichloroethylene: Another chlorinated hydrocarbon with different industrial applications.
Tetrachloroethylene: Used as a solvent in dry cleaning and other industrial processes.
The uniqueness of this compound lies in its specific chemical structure and its applications in various fields .
Biological Activity
1,1,1,2-Tetrachloroethane (TCE) is a chlorinated hydrocarbon with significant biological activity and potential health impacts. This article explores its biological effects, including mutagenicity, carcinogenicity, and metabolic pathways based on diverse research findings.
This compound has the chemical formula C₂HCl₄ and is known for its use as a solvent and in industrial applications. Its structure consists of four chlorine atoms attached to a two-carbon alkane backbone.
Metabolism and Excretion
The metabolism of this compound involves several pathways:
- Metabolic Conversion : In animal studies, TCE is metabolized primarily in the liver. Major urinary metabolites include trichloroethanol and trichloroacetic acid .
- Excretion : Following administration in mice, approximately 21-62% of TCE was exhaled unchanged within 72 hours .
Mutagenicity
Studies indicate that this compound exhibits varying degrees of mutagenic activity:
- Salmonella Assays : It induced reverse mutations in certain strains (TA100 and TA98) with metabolic activation but not in others without activation .
- Sister Chromatid Exchange : TCE induced sister chromatid exchanges in Chinese hamster ovary cells .
Carcinogenicity
Research has shown that this compound has carcinogenic potential:
- Animal Studies : A National Cancer Institute bioassay found clear evidence of carcinogenicity in B6C3F1 mice with a dose-related increase in liver tumors .
- Mechanisms : The compound binds covalently to DNA in various tissues (e.g., liver and lung), suggesting a direct mechanism for its carcinogenic effects .
Toxicological Effects
The toxicological profile of this compound includes:
- Hepatotoxicity : Studies have identified the liver as the primary target organ for toxicity. Elevated liver weights were observed following exposure to TCE .
- Embryotoxic Effects : In animal models, TCE exposure resulted in embryotoxic effects and malformations .
Case Studies
Several case studies highlight the health impacts associated with TCE exposure:
- Occupational Exposure : Reports of non-lethal occupational exposures include symptoms such as gastric distress and liver enlargement .
- Environmental Incidents : Contamination events have prompted investigations into the long-term health effects of TCE exposure on surrounding populations .
Summary of Research Findings
The following table summarizes key findings from various studies on the biological activity of this compound:
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting 1,1,1,2-tetrachloroethane in environmental and biological matrices?
- Methodology :
- Gas Chromatography (GC) : Use activated carbon tubes for air sampling, followed by desorption with carbon disulfide and separation via GC with flame ionization or mass spectrometry detectors. This method achieves high sensitivity (detection limits < 0.1 µg/L) .
- Mass Spectrometry (MS) : Coupled with liquid-liquid extraction for water/soil samples. Quantify using isotope dilution (e.g., chlorobenzene-D5 as an internal standard) .
- Critical Parameters : Optimize desorption efficiency (>85%) and account for matrix interference in complex environmental samples.
Q. What are the primary metabolic pathways of this compound in mammalian systems?
- Key Pathways :
- Reductive Metabolism : Rat liver microsomes convert this compound to tetrachloroethanol (via reductive dechlorination) and trichloroacetic acid (via oxidation). Glucuronidation of tetrachloroethanol is a major excretion route .
- Interspecies Variability : Guinea pigs and rabbits show slower metabolic rates compared to rats, suggesting species-specific detoxification capacities .
- Experimental Design : Use C-labeled compounds to track metabolite distribution in urine, feces, and exhaled air.
Advanced Research Questions
Q. How can contradictory data on the genotoxicity of this compound be resolved?
- Data Conflicts : While bacterial mutagenicity tests (Ames assay) are negative, mammalian cell transformation assays show weak genotoxicity under metabolic activation .
- Resolution Strategies :
- Mechanistic Studies : Investigate covalent DNA adduct formation using P-postlabeling or LC-MS/MS.
- In Vivo Models : Apply comet assays or micronucleus tests in rodents exposed to subchronic doses (50–200 mg/kg/day) .
Q. What experimental approaches elucidate this compound’s role in hepatocellular carcinogenesis?
- Animal Models : Conduct two-year bioassays in mice (oral gavage, 100–400 mg/kg/day). Histopathology reveals dose-dependent hepatocellular adenomas/carcinomas, particularly in females .
- Molecular Mechanisms :
- Analyze hepatic oxidative stress markers (e.g., glutathione depletion, lipid peroxidation).
- Profile apoptosis-regulating genes (e.g., Bcl-2, Bax) via qPCR or immunohistochemistry .
Q. What advanced remediation techniques degrade this compound in contaminated groundwater?
- Pd/NZVI Systems : Palladized nanoscale zerovalent iron (Pd/NZVI) achieves >90% degradation via atomic hydrogen-mediated reductive dechlorination. Optimal conditions: pH 7–9, Pd loading ≥0.1 wt%, and fresh Pd/NZVI (aging <7 days reduces efficacy) .
- Kinetic Isotope Effects (SKIE) : Use DO to distinguish electron transfer (low SKIE) vs. hydrogenolysis (high SKIE) pathways .
Q. Methodological Recommendations
- Toxicokinetics : Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate rodent data to humans.
- Uncertainty Analysis : Apply Monte Carlo simulations to assess variability in metabolic rates and exposure scenarios .
Note : Avoid using non-peer-reviewed sources (e.g., Wikipedia, vendor websites). Prioritize data from EPA, IARC, and ATSDR .
Properties
IUPAC Name |
1,1,1,2-tetrachloroethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl4/c3-1-2(4,5)6/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLAWKAXOMEXPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl4, Array | |
Record name | 1,1,1,2-TETRACHLOROETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17845 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,1,1,2-TETRACHLOROETHANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2021317 | |
Record name | 1,1,1,2-Tetrachloroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2021317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,1,1,2-tetrachloroethane is a clear colorless liquid. (NTP, 1992), Yellowish-red liquid; [NIOSH] Yellow to red liquid; [ICSC] Clear colorless liquid; [NTP], YELLOW-TO-RED LIQUID., Yellowish-red liquid. | |
Record name | 1,1,1,2-TETRACHLOROETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17845 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,1,1,2-Tetrachloroethane | |
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Record name | 1,1,1,2-TETRACHLOROETHANE | |
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Record name | 1,1,1,2-Tetrachloroethane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0597.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Boiling Point |
266.9 °F at 760 mmHg (NTP, 1992), 130.2 °C, 130.5 °C, 267 °F | |
Record name | 1,1,1,2-TETRACHLOROETHANE | |
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Record name | 1,1,1,2-TETRACHLOROETHANE | |
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Record name | 1,1,1,2-TETRACHLOROETHANE | |
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Record name | 1,1,1,2-Tetrachloroethane | |
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URL | https://www.cdc.gov/niosh/npg/npgd0597.html | |
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Solubility |
less than 1 mg/mL at 68.9 °F (NTP, 1992), Soluble in acetone, benzene, chloroform; miscible in ethanol and ether, In water, 1.07X10+3 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 0.11, 0.1% | |
Record name | 1,1,1,2-TETRACHLOROETHANE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4148 | |
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Record name | 1,1,1,2-TETRACHLOROETHANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | 1,1,1,2-Tetrachloroethane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0597.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Density |
1.5406 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.5406 g/cu cm at 20 °C, Relative density (water = 1): 1.54, 1.54 | |
Record name | 1,1,1,2-TETRACHLOROETHANE | |
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Record name | 1,1,1,2-TETRACHLOROETHANE | |
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Record name | 1,1,1,2-Tetrachloroethane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0597.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Vapor Pressure |
10 mmHg at 66.7 °F ; 20 mmHg at 89.8 °F (NTP, 1992), 12.0 [mmHg], 12.0 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 1.9, (77 °F): 14 mmHg | |
Record name | 1,1,1,2-TETRACHLOROETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17845 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4148 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,1,1,2-TETRACHLOROETHANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1486 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | 1,1,1,2-Tetrachloroethane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0597.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Mechanism of Action |
INDUCTION HEPATOCARCINOGENESIS PRIMARILY THROUGH A PROMOTING MECHANISM. | |
Record name | 1,1,1,2-TETRACHLOROETHANE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4148 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless, heavy liquid | |
CAS No. |
630-20-6, 23425-39-0, 25322-20-7 | |
Record name | 1,1,1,2-TETRACHLOROETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17845 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,1,1,2-Tetrachloroethane | |
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Record name | 1,1,1,2-Tetrachloroethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630206 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,2,2-Tetrachloroethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023425390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethane, 1,1,1,2-tetrachloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1,1,2-Tetrachloroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2021317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrachloroethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.570 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1,1,2-tetrachloroethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.124 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1,1,2-TETRACHLOROETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S5MKE574X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1,1,1,2-TETRACHLOROETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4148 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,1,1,2-TETRACHLOROETHANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1486 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Ethane, 1,1,1,2-tetrachloro- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/KI80EFD0.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-94.4 °F (NTP, 1992), -70.2 °C, -94 °F | |
Record name | 1,1,1,2-TETRACHLOROETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17845 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,1,1,2-TETRACHLOROETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4148 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,1,1,2-TETRACHLOROETHANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1486 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 1,1,1,2-Tetrachloroethane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0597.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.